4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as bromoacetonitrile . These reactions are usually carried out under mild conditions and can yield the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that can be adapted for large-scale production, focusing on optimizing yield and purity while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent.
Medicine: Explored for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-A]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzonitrile group.
Imidazo[1,2-B]pyridazine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridin-3-yl-acetic acid: Contains an acetic acid group instead of a benzonitrile group.
Uniqueness
4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of the imidazo[1,2-a]pyridine core with a benzonitrile group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H9N3 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-imidazo[1,2-a]pyridin-3-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-16-14-3-1-2-8-17(13)14/h1-8,10H |
InChI-Schlüssel |
KMLHPZYUFMGBJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.